molecular formula C12H18ClNO B5584721 2-(2-chlorophenoxy)-N,N-diethylethanamine

2-(2-chlorophenoxy)-N,N-diethylethanamine

Cat. No. B5584721
M. Wt: 227.73 g/mol
InChI Key: OKSLIQGIWBMRPT-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related compounds to 2-(2-chlorophenoxy)-N,N-diethylethanamine involves multiple steps, including oxidation, etherification, reduction, alkylation, and sometimes phase transfer catalysis. High yields of over 80% have been reported for similar compounds, indicating efficient synthetic routes. For instance, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene through a sequence of reactions highlights a feasible approach for constructing such molecules (Liu Deng-cai, 2008).

Molecular Structure Analysis Structural characterization techniques such as IR, 1HNMR, and X-ray crystallography are fundamental in confirming the molecular structure of synthesized compounds. For example, compounds like bis(2,6-dibromo-4-chlorophenoxy)triphenylbismuth have been thoroughly characterized to reveal detailed structural information (V. Sharutin et al., 2004).

Chemical Reactions and Properties Chemical reactivity studies involving compounds structurally similar to 2-(2-chlorophenoxy)-N,N-diethylethanamine have been carried out, showcasing a variety of reactions. For instance, the reaction of diethyl acetylenedicarboxylate with amines to produce novel compounds illustrates the chemical versatility and reactivity of these molecules (Y. Iwanami et al., 1964).

Physical Properties Analysis The physical properties of these compounds, including crystal structure and solubility, are critical for understanding their behavior in various environments. Studies such as the crystal structure determination of diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate provide insight into the arrangement of molecules in solid form and potential intermolecular interactions (I. Meskini et al., 2010).

properties

IUPAC Name

2-(2-chlorophenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSLIQGIWBMRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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